molecular formula C22H17BrN2O2S B4133560 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide

Cat. No.: B4133560
M. Wt: 453.4 g/mol
InChI Key: JHZZFZDNUDHFEL-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is a complex organic compound featuring a benzothiazole moiety, a bromine atom, and methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Moiety: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Methoxylation and Methylation:

    Amide Bond Formation: The final step involves coupling the benzothiazole derivative with 5-bromo-2-methoxy-3-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and proteases.

    Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: It interferes with the phosphorylation processes, thereby inhibiting the downstream signaling required for cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)phenol
  • 5-bromo-2-methoxybenzoic acid
  • 3-methylbenzamide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of the benzothiazole moiety, along with bromine, methoxy, and methyl groups, enhances its interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-13-11-14(23)12-16(20(13)27-2)21(26)24-17-8-4-3-7-15(17)22-25-18-9-5-6-10-19(18)28-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZZFZDNUDHFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.